3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride
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Overview
Description
3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N4OS. It is a derivative of thienopyrimidine, a class of compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been found to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase .
Mode of Action
Thieno[3,2-d]pyrimidines have been found to inhibit egfr/erbb-2 tyrosine kinase , which suggests that this compound may interact with its targets to inhibit their activity, leading to downstream effects.
Biochemical Pathways
Given the potential inhibition of egfr/erbb-2 tyrosine kinase , it can be inferred that the compound may affect pathways downstream of this kinase, potentially influencing cell proliferation and survival.
Result of Action
Some thieno[3,2-d]pyrimidines have been found to inhibit the proliferation of certain cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that thieno[3,2-d]pyrimidin-4-one derivatives have shown a wide range of biological activities . They have been reported to possess inhibitory activity against various proteins and enzymes .
Cellular Effects
Some thieno[3,2-d]pyrimidin-4-one derivatives have been found to exhibit antimicrobial activity and have potential to be developed as antitubercular agents .
Molecular Mechanism
Thieno[3,2-d]pyrimidin-4-one derivatives have been reported to inhibit the interaction between DNA repair proteins Rev7 and Rev3L .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex thienopyrimidine derivatives.
Biology: It is used in studies exploring its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one: Known for its cytotoxic activity against various cancer cell lines.
4-Aminopyrrolo[2,3-d]pyrimidine: Explored for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor with potential anticancer properties.
Uniqueness
3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride stands out due to its specific structural features, such as the aminoethyl group, which may confer unique biological activities and chemical reactivity. Its potential as an anticancer agent and its versatility in chemical synthesis make it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12;;/h1,4-5H,2-3,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFGWEQERDCICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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